molecular formula C9H16 B14626582 4-Ethyl-1-methylcyclohex-1-ene CAS No. 56022-19-6

4-Ethyl-1-methylcyclohex-1-ene

Cat. No.: B14626582
CAS No.: 56022-19-6
M. Wt: 124.22 g/mol
InChI Key: OAQAQVGBDFLLCM-UHFFFAOYSA-N
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Description

4-Ethyl-1-methylcyclohex-1-ene is an organic compound belonging to the class of cycloalkenes It is characterized by a cyclohexene ring with an ethyl group and a methyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-1-methylcyclohex-1-ene can be synthesized through several methods. One common approach involves the dehydration of alcohols. For instance, 4-ethyl-1-methylcyclohexanol can be dehydrated using an acid catalyst such as phosphoric acid to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of related compounds followed by selective dehydrogenation. This process ensures high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-methylcyclohex-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Ozone (O₃) or potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.

    Substitution: Halogens (Cl₂, Br₂) in the presence of light or a catalyst.

Major Products Formed

    Oxidation: Oxygenated compounds such as alcohols, ketones, or carboxylic acids.

    Reduction: Saturated hydrocarbons like 4-ethyl-1-methylcyclohexane.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4-Ethyl-1-methylcyclohex-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-1-methylcyclohex-1-ene involves its interaction with various molecular targets. For instance, during oxidation reactions, the compound reacts with oxidizing agents to form oxygenated products. The pathways involved include the formation of intermediate radicals or carbocations, which then undergo further transformations to yield the final products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-1-methylcyclohex-1-ene is unique due to the presence of both an ethyl and a methyl group on the cyclohexene ring. This structural feature imparts distinct chemical properties and reactivity compared to its similar compounds.

Properties

CAS No.

56022-19-6

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

4-ethyl-1-methylcyclohexene

InChI

InChI=1S/C9H16/c1-3-9-6-4-8(2)5-7-9/h4,9H,3,5-7H2,1-2H3

InChI Key

OAQAQVGBDFLLCM-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=CC1)C

Origin of Product

United States

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